REACTION_CXSMILES
|
C(O)CCC.CC1C2C(=CC=CC=2)CCN1.[Cl:17]C1C(C)=C(C)N=C(NC2C=CC(F)=CC=2)N=1.[CH3:34][C:35]1[C:36]([N:50]2[CH2:59][CH2:58][C:57]3[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=3)[CH:51]2[CH3:60])=[N:37][C:38]([NH:42][C:43]2[CH:48]=[CH:47][C:46]([F:49])=[CH:45][CH:44]=2)=[N:39][C:40]=1[CH3:41]>C(O)CO>[ClH:17].[CH3:34][C:35]1[C:36]([N:50]2[CH2:59][CH2:58][C:57]3[C:52](=[CH:53][CH:54]=[CH:55][CH:56]=3)[CH:51]2[CH3:60])=[N:37][C:38]([NH:42][C:43]2[CH:48]=[CH:47][C:46]([F:49])=[CH:45][CH:44]=2)=[N:39][C:40]=1[CH3:41] |f:5.6|
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
236 g
|
Type
|
reactant
|
Smiles
|
CC1NCCC2=CC=CC=C12
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1C)C)NC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC(=NC1C)NC1=CC=C(C=C1)F)N1C(C2=CC=CC=C2CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at 140° C. for 48 hours
|
Duration
|
48 h
|
Type
|
ADDITION
|
Details
|
This product was treated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC=1C(=NC(=NC1C)NC1=CC=C(C=C1)F)N1C(C2=CC=CC=C2CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 485 g | |
YIELD: PERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |